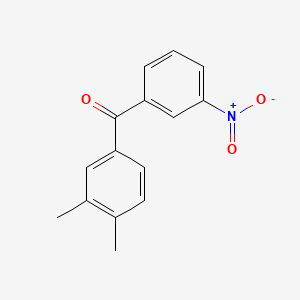

3,4-Dimethyl-3'-nitrobenzophenone

Descripción

Significance of Substituted Benzophenones in Contemporary Organic Chemistry Research

Substituted benzophenones are of considerable interest to researchers due to their prevalence in pharmacologically active natural products and their utility as versatile synthetic intermediates. nih.gov Natural benzophenones, many of which are isolated from higher plants and fungi, exhibit a wide array of biological activities, including antifungal, antiviral, antimicrobial, and antioxidant properties. nih.gov

In the realm of medicinal chemistry, the benzophenone (B1666685) framework is a common feature in the development of new therapeutic agents. For instance, researchers have synthesized and tested various substituted benzophenones for their anti-inflammatory, anticancer, and non-nucleoside HIV-1 reverse transcriptase inhibitor activities. nih.gov The specific substituents on the phenyl rings play a crucial role in modulating the biological and chemical properties of these molecules. nih.govpatsnap.com For example, the presence of chloro and methyl groups at specific positions has been found to influence anti-inflammatory activity. nih.gov Furthermore, substituted benzophenones are used as photoinitiators in UV curing processes and as key intermediates in the synthesis of other complex molecules like poly-substituted fluorenones. patsnap.com

Overview of Nitrobenzophenone Isomers and Their Unique Structural Characteristics

Nitrobenzophenones are a subclass of benzophenones characterized by the presence of one or more nitro groups (–NO₂) on the phenyl rings. The position of the nitro group significantly influences the compound's electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring it is attached to, making it less susceptible to electrophilic substitution. ontosight.aipressbooks.pub

The synthesis of specific nitrobenzophenone isomers often involves the nitration of a pre-existing benzophenone or the condensation of a nitro-substituted benzoyl chloride with another aromatic ring. google.com The presence of the nitro group can also influence the compound's potential biological activities and toxicological profile. ontosight.ai

Positional Isomerism and Substituent Effects in Dimethylnitrobenzophenones

Positional Isomerism: The arrangement of the methyl and nitro groups gives rise to numerous possible isomers, each with a unique chemical identity. For example, shifting the nitro group from the 3'-position to the 4'-position would result in 3,4-Dimethyl-4'-nitrobenzophenone, a different compound with potentially different physical and chemical characteristics. Similarly, the arrangement of the two methyl groups on their phenyl ring (e.g., 2,4-dimethyl vs. 3,4-dimethyl) also leads to distinct isomers. prepchem.com This positional isomerism can affect factors such as the molecule's conformation and its ability to participate in specific chemical reactions. rsc.org

Substituent Effects: The substituents on the aromatic rings influence the reactivity and electronic distribution of the molecule through inductive and resonance effects. libretexts.orglibretexts.org

Methyl Groups (–CH₃): As alkyl groups, they are electron-donating through an inductive effect, which activates the ring they are attached to, making it more nucleophilic. libretexts.org

Nitro Group (–NO₂): This group is strongly electron-withdrawing through both inductive and resonance effects. pressbooks.pub It deactivates the ring it is on, making it less nucleophilic.

In 3,4-Dimethyl-3'-nitrobenzophenone, one ring is activated by the two methyl groups, while the other is deactivated by the nitro group. This electronic imbalance between the two rings is a defining characteristic of the molecule. ontosight.ai The interaction between these opposing electronic effects can lead to interesting chemical reactivity and potential applications in materials science and medicinal chemistry. ontosight.ai

Chemical Data of Mentioned Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₅H₁₃NO₃ | 255.27 | Not available |

| Benzophenone | C₁₃H₁₀O | 182.22 | 119-61-9 wikipedia.org |

| 3,4-Dimethylbenzophenone | C₁₅H₁₄O | 210.27 | 2571-39-3 sigmaaldrich.com |

| 3-Nitrobenzophenone | C₁₃H₉NO₃ | 227.21 | 2243-80-3 nih.gov |

| 4-Nitrobenzophenone | C₁₃H₉NO₃ | 227.21 | 1144-74-7 chemspider.com |

| 4-Methyl-4'-nitrobenzophenone | C₁₄H₁₁NO₃ | 241.24 | 5350-47-0 nih.gov |

| 4-chloro-3-nitro-3',4'-dimethylbenzophenone | C₁₅H₁₂ClNO₃ | 289.71 | Not available |

| m-Xylene | C₈H₁₀ | 106.17 | 108-38-3 prepchem.com |

| 4-Nitro-1,3-dimethylbenzene | C₈H₉NO₂ | 151.16 | 89-87-2 chemicalbook.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(9-12)16(18)19/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDNYHATMBDUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962348 | |

| Record name | (3,4-Dimethylphenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42187-33-7 | |

| Record name | (3,4-Dimethylphenyl)(3-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42187-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-3'-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042187337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-Dimethylphenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethyl-3'-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Dimethyl 3 Nitrobenzophenone

Classical Approaches to Benzophenone (B1666685) Core Synthesis

The formation of the diaryl ketone structure is the critical step in synthesizing 3,4-Dimethyl-3'-nitrobenzophenone. Friedel-Crafts acylation is the most prominent and widely utilized method for this purpose.

Friedel-Crafts Acylation Strategies for Benzophenone Formationlibretexts.orgmasterorganicchemistry.comyoutube.com

Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is an electrophilic aromatic substitution reaction that involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com This reaction is fundamental to the synthesis of aromatic ketones, including the benzophenone scaffold. libretexts.org Unlike the related Friedel-Crafts alkylation, the acylation reaction has the significant advantage of not being prone to carbocation rearrangements, as the acylium ion intermediate is stabilized by resonance. masterorganicchemistry.comlibretexts.orgyoutube.com Furthermore, the product of the reaction, an acyl-substituted aromatic ring, is deactivated, which prevents further acylation reactions. libretexts.orgyoutube.com

The most direct synthesis of this compound involves the reaction of 1,2-dimethylbenzene (o-xylene) with 3-nitrobenzoyl chloride. In this reaction, the o-xylene acts as the nucleophilic aromatic compound, and the 3-nitrobenzoyl chloride provides the electrophilic acyl group. The reaction proceeds via the formation of a highly reactive acylium ion, which then attacks the electron-rich dimethylbenzene ring to form the desired ketone.

Reactants: 1,2-Dimethylbenzene + 3-Nitrobenzoyl Chloride

Catalyst: Lewis Acid (e.g., AlCl₃)

Product: this compound + HCl

This specific pathway constructs the molecule with the nitro and dimethyl groups in their final desired positions in a single key step. A patent describes the general preparation of nitrobenzophenones by reacting benzene or its derivatives with nitrobenzoyl chloride in the presence of a Lewis acid. google.com

The choice of catalyst is crucial in Friedel-Crafts acylation as it influences the reaction rate, yield, and, importantly, the regioselectivity of the product.

Lewis Acid Catalysts: Traditional catalysts for this reaction are strong Lewis acids, with aluminum chloride (AlCl₃) being the most common. masterorganicchemistry.com Other Lewis acids like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) are also used. researchgate.netplymouth.ac.uk These catalysts function by coordinating to the halogen of the acyl halide, which polarizes the carbon-halogen bond and facilitates the formation of the electrophilic acylium ion. masterorganicchemistry.comyoutube.com For the acylation of xylenes, AlCl₃ is a typical choice. plymouth.ac.uk However, these catalysts are often required in stoichiometric amounts because they complex strongly with the ketone product, and they can be difficult to handle and dispose of due to their moisture sensitivity and corrosiveness. libretexts.orgrsc.org

Solid Acid Catalysts: To overcome the drawbacks of traditional Lewis acids, heterogeneous solid acid catalysts have been developed. These include zeolites, clays, and metal oxides. rsc.orgresearchgate.net Zeolites, such as HY and Beta-zeolite, are particularly effective for Friedel-Crafts reactions. plymouth.ac.ukrsc.org Their advantages include easier separation from the reaction mixture, reusability, and potentially higher selectivity due to their defined pore structures, which can exert shape-selective control over the transition state. plymouth.ac.uk For instance, iron oxide supported on HY zeolite has been shown to be an efficient and reusable catalyst for the acylation of m-xylene, with its activity linked to the number of Lewis acidic sites. rsc.org

| Catalyst Type | Examples | Role in Reaction | Influence on Yield and Regioselectivity |

| Traditional Lewis Acids | AlCl₃, FeCl₃, ZnCl₂ researchgate.netplymouth.ac.uk | Generate acylium ion electrophile by complexing with acyl chloride. masterorganicchemistry.com | Generally provide high yields but may require stoichiometric amounts and can lead to isomer mixtures. libretexts.org |

| Solid Acid Catalysts | Zeolites (HY, Beta), Metal Oxides (Fe₂O₃) plymouth.ac.ukrsc.org | Provide Lewis or Brønsted acid sites on a solid support. rsc.org | Offer enhanced reusability, environmental benefits, and can improve regioselectivity due to shape-selective properties. plymouth.ac.uk |

When acylating a substituted benzene ring like o-xylene, the position of the incoming acyl group is directed by the existing substituents. The two methyl groups are activating, ortho-, para-directing groups. In o-xylene, this leads to two possible positions for electrophilic attack: C4 (para to one methyl and ortho to the other) and C3 (ortho to both methyls).

Acylation of o-xylene is expected to yield primarily the 3,4-disubstituted product over the 2,3-disubstituted isomer. This preference is due to steric hindrance; the C3 position is flanked by two methyl groups, making it less accessible to the bulky acylium ion electrophile compared to the C4 position. Therefore, the reaction of o-xylene with 3-nitrobenzoyl chloride should predominantly yield this compound.

Despite this preference, a minor amount of the 2,3-dimethyl isomer may still be formed. The separation of these isomers is typically achieved through physical methods based on their differing properties.

Fractional Crystallization: If the isomers have significantly different solubilities and melting points, they can be separated by carefully controlled crystallization from a suitable solvent.

Chromatography: Techniques like column chromatography can effectively separate the isomers based on their differential adsorption to a stationary phase, which is influenced by their polarity.

| Isomer | Rationale for Formation | Expected Yield | Separation Method |

| This compound | Acylation at C4 is electronically favored (para to one methyl) and sterically less hindered. | Major Product | Isolation via crystallization or chromatography. |

| 2,3-Dimethyl-3'-nitrobenzophenone | Acylation at C3 is electronically favored (ortho to two methyls) but sterically hindered. | Minor Product | Removed during purification of the major product. |

Nitration Reactions in the Synthesis of Nitrobenzophenones

An alternative synthetic strategy involves the nitration of a pre-formed benzophenone. This approach would begin with the synthesis of 3,4-dimethylbenzophenone, followed by an electrophilic aromatic substitution to introduce the nitro group.

This pathway requires the nitration of 3,4-dimethylbenzophenone. However, achieving the desired regioselectivity—placing the nitro group at the 3' position—is synthetically challenging. The 3,4-dimethylbenzophenone molecule contains two aromatic rings with vastly different reactivity towards electrophilic substitution.

The Dimethyl-Substituted Ring: This ring is activated by two electron-donating methyl groups, making it highly susceptible to electrophilic attack.

The Unsubstituted Ring: This ring is directly attached to the electron-withdrawing carbonyl group of the ketone. The carbonyl group is a strong deactivator and a meta-director.

When 3,4-dimethylbenzophenone is subjected to standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid), the nitration will overwhelmingly occur on the highly activated, dimethyl-substituted ring, not the deactivated ring. To synthesize this compound, the nitro group must be on the unsubstituted ring at a meta position relative to the carbonyl bridge. Direct nitration of 3,4-dimethylbenzophenone would not yield the correct isomer. This inherent lack of selectivity makes the nitration of a dimethylbenzophenone precursor an impractical route for the synthesis of this compound. The Friedel-Crafts acylation of o-xylene with 3-nitrobenzoyl chloride remains the most viable and direct synthetic method.

Mechanistic Aspects of Ipso Nitration and Subsequent Rearomatization Pathways

Ipso nitration is an electrophilic aromatic substitution reaction in which a nitro group replaces a pre-existing substituent on an aromatic ring. semanticscholar.orgunacademy.com This is in contrast to conventional nitration where a hydrogen atom is substituted. unacademy.com The term ipso nitration was first introduced in 1971 during studies on the nitration of chloroanisole. unacademy.com This reaction pathway is particularly relevant when the position to be nitrated is already occupied by a substituent that can act as a leaving group, such as a carboxyl, halogen, or alkyl group. semanticscholar.orgunacademy.com

The mechanism of ipso nitration begins with the attack of the nitronium ion (NO₂⁺), the electrophile, at the carbon atom bearing the substituent. This electrophilic attack is the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex.

Following the formation of this intermediate, the reaction proceeds through a rearomatization pathway. This involves the departure of the substituent as a leaving group, which restores the aromaticity of the ring system. The efficiency and feasibility of ipso nitration are highly dependent on the nature of the leaving group and the stability of the carbocation intermediate. For instance, the nitration of arylboronic acids to their corresponding nitroarenes proceeds through an ipso substitution mechanism. nih.govorganic-chemistry.org

In the context of synthesizing this compound, if a precursor with a suitable leaving group at the 3'-position of the benzophenone core were used, ipso nitration could be a viable strategy for the regioselective introduction of the nitro group. The reaction would proceed via the initial formation of a nitronium ion from a nitrating agent, followed by its attack on the substituted carbon of the aromatic ring. Subsequent expulsion of the leaving group would then lead to the desired nitrobenzophenone derivative. The stability of the arenium ion intermediate is influenced by the electronic effects of the other substituents on the aromatic rings.

Optimization of Reaction Conditions for Nitro Group Introduction

The successful introduction of a nitro group onto an aromatic ring is highly dependent on the reaction conditions. Optimization of these conditions is crucial to achieve high yields and regioselectivity while minimizing the formation of byproducts. researchgate.net Key parameters that are typically optimized include the choice of nitrating agent, the solvent, the reaction temperature, and the reaction time.

Nitrating Agents: The most common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. youtube.com Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). youtube.com However, for substrates that are sensitive to strongly acidic conditions, milder nitrating agents may be employed. These can include bismuth nitrate pentahydrate, which has been shown to be an effective and regioselective nitrating agent for anilines, avoiding the use of corrosive acids. researchgate.net Other alternatives include cerium(IV) ammonium nitrate and nitration using fuming nitric acid. organic-chemistry.org

Solvent: The choice of solvent can significantly influence the outcome of the nitration reaction. Often, the reaction is carried out without a solvent, using the acid mixture as the reaction medium. In other cases, inert solvents such as dichloromethane or acetic acid may be used. The solubility of the aromatic substrate in the reaction medium is a critical factor to consider.

Temperature: Nitration reactions are typically exothermic, and temperature control is essential to prevent over-nitration and the formation of undesired side products. unacademy.com Reactions are often carried out at reduced temperatures, for example, by using an ice bath, to control the reaction rate.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material without allowing for the degradation of the product or the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is a common practice.

The following table summarizes the key parameters that can be optimized for the introduction of a nitro group in the synthesis of this compound.

| Parameter | Options and Considerations |

| Nitrating Agent | - Concentrated HNO₃/H₂SO₄: Strong, traditional, and effective for many substrates. |

| - Bismuth Nitrate Pentahydrate: Milder, avoids corrosive acids, can offer regioselectivity. researchgate.net | |

| - Fuming Nitric Acid: Highly reactive, can be used for less reactive substrates. organic-chemistry.org | |

| Solvent | - Neat (no solvent): Common for traditional acid mixtures. |

| - Inert Solvents (e.g., Dichloromethane, Acetic Acid): Used to dissolve the substrate and control reaction conditions. | |

| Temperature | - 0 °C to room temperature: Common range to control the exothermic reaction and minimize side products. |

| Reaction Time | - Monitored by TLC: Ensures the reaction goes to completion without product degradation. |

Advanced and Alternative Synthetic Routes

Beyond traditional methods, several advanced and alternative synthetic routes can be employed for the construction of functionalized benzophenones like this compound. These modern approaches often offer improved efficiency, selectivity, and functional group tolerance.

Nucleophilic Aroylation Approaches for Nitrobenzophenone Scaffolds

Nucleophilic aromatic substitution (SNA) is a fundamental reaction in organic chemistry for the synthesis of substituted arenes. d-nb.info In the context of nitrobenzophenone synthesis, nucleophilic aroylation can be a powerful tool. This approach typically involves the reaction of an organometallic nucleophile with an aroyl electrophile.

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. mdpi.comyoutube.com This electronic property can be exploited in the synthesis of nitrobenzophenones. For instance, a nucleophilic attack on a suitably activated nitro-substituted aromatic ring by an aroylating agent could be a potential synthetic route.

Mechanistically, the reaction proceeds through the addition of the nucleophile to the electron-deficient aromatic ring, forming a Meisenheimer complex. This intermediate then rearomatizes by expelling a leaving group to yield the final product. The presence of the nitro group stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.

Modern Cross-Coupling Strategies for Benzophenone Framework Construction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. semanticscholar.org Several of these reactions are well-suited for the construction of the benzophenone framework.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. mdpi.com For the synthesis of this compound, this could involve the coupling of (3,4-dimethylphenyl)boronic acid with a 3-nitrobenzoyl halide or vice versa. The Suzuki-Miyaura coupling is known for its mild reaction conditions and high functional group tolerance. semanticscholar.org

Heck Coupling: While typically used for the formation of carbon-carbon bonds between an aryl halide and an alkene, variations of the Heck reaction can be adapted for the synthesis of ketones.

Buchwald-Hartwig Amination: Although primarily a C-N bond-forming reaction, its principles of using palladium catalysis for coupling reactions are highly relevant to modern synthetic strategies. semanticscholar.org

The following table provides a comparison of different cross-coupling strategies for benzophenone synthesis.

| Cross-Coupling Reaction | Reactants | Advantages |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid + Aryl Halide | Mild conditions, high functional group tolerance, commercially available starting materials. semanticscholar.orgmdpi.com |

| Stille Coupling | Organostannane + Aryl Halide | Effective for complex molecules, but toxicity of tin reagents is a drawback. |

| Negishi Coupling | Organozinc Reagent + Aryl Halide | High reactivity and selectivity. |

Multicomponent Reactions and Convergent Synthesis Pathways for Functionalized Benzophenones

Multicomponent reactions (MCRs) are one-pot reactions in which three or more starting materials react to form a single product that incorporates most of the atoms of the reactants. nih.gov MCRs are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules. nih.gov

Several named MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity. nih.gov While direct MCRs for the synthesis of benzophenones are less common, the principles of convergent synthesis, where different fragments of the target molecule are synthesized separately and then combined, are highly applicable.

A convergent approach to this compound could involve the synthesis of a 3,4-dimethylphenyl fragment and a 3-nitrophenyl fragment, which are then coupled in a final step. This strategy allows for the independent modification of each fragment before the final assembly, which can be advantageous for optimizing the properties of the final molecule. For instance, a four-component reaction has been developed for the synthesis of benzophenazine tethered tetrahydropyridopyrimidine derivatives, showcasing the utility of MCRs in creating complex heterocyclic systems. researchgate.net

Chromatographic and Crystallization Techniques for Product Isolation and Purification

After the synthesis of this compound, the crude product must be isolated and purified to remove any unreacted starting materials, reagents, and byproducts. The most common techniques for the purification of solid organic compounds are chromatography and crystallization.

Chromatographic Techniques: Column chromatography is a widely used method for the separation and purification of organic compounds. google.com The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with a stationary phase, typically silica gel. google.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For benzophenone derivatives, a common eluent system is a mixture of petroleum ether and ethyl acetate. google.com The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound.

Crystallization Techniques: Crystallization is a powerful technique for the purification of solid compounds. google.com It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. The crude product is dissolved in a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly, causing the solubility of the compound to decrease and the pure compound to crystallize out of the solution, leaving impurities behind in the solvent. The choice of solvent is critical for successful crystallization. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzophenone, ethanol is a commonly used solvent for crystallization. The purity of the crystallized product can be assessed by its melting point and spectroscopic techniques.

| Purification Technique | Principle | Common Application for Benzophenones |

| Column Chromatography | Differential adsorption of compounds on a stationary phase. | Separation from byproducts with different polarities using a silica gel column and an eluent like petroleum ether/ethyl acetate. google.com |

| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Recrystallization from a suitable solvent like ethanol to obtain high-purity crystals. |

Chemical Reactivity and Transformation Pathways of 3,4 Dimethyl 3 Nitrobenzophenone

Reactions Involving the Nitro Group

The nitro group (-NO₂) on the 3'-position of the benzoyl moiety is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring it is attached to and is itself susceptible to chemical change.

The most common transformation of the aromatic nitro group is its reduction to an amino group (-NH₂). This conversion is a cornerstone of synthetic chemistry, often employed in the synthesis of dyes, pharmaceuticals, and polymers. The reduction can be achieved using a variety of reagents and conditions, proceeding through several intermediates such as nitroso and hydroxylamine compounds.

Catalytic hydrogenation is a widely used method for this transformation. In a typical procedure, the nitro compound is reacted with hydrogen gas in the presence of a metal catalyst.

Common Catalysts and Conditions for Nitro Group Reduction

| Catalyst | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol | Room Temperature, Atmospheric Pressure | 3'-Amino-3,4-dimethylbenzophenone |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Acetic Acid | Room Temperature, Atmospheric Pressure | 3'-Amino-3,4-dimethylbenzophenone |

| Raney Nickel | H₂ gas | Ethanol | Elevated Temperature and Pressure | 3'-Amino-3,4-dimethylbenzophenone |

| Tin (Sn) / Hydrochloric Acid (HCl) | Sn, conc. HCl | - | Heating | 3'-Amino-3,4-dimethylbenzophenone |

A process for preparing diaminobenzophenones involves the catalytic reduction of chlorodinitrobenzophenone mixtures in the presence of a reduction catalyst and a dehydrochlorinating agent google.com. This highlights an industrial approach to the reduction of nitro groups on benzophenone (B1666685) skeletons google.com. The resulting 3'-amino-3,4-dimethylbenzophenone is a versatile intermediate for further functionalization.

While the nitro group is an excellent activating group for nucleophilic aromatic substitution (SNAr) of other leaving groups (like halogens), it can itself act as a leaving group under certain conditions. The direct displacement of an aromatic nitro group by a nucleophile is less common but can occur, particularly when the aromatic ring is highly electron-deficient due to the presence of other activating groups. The leaving ability of the nitro group is significantly higher than that of halogens like I, Br, Cl, and F, especially in aromatic systems with multiple nitro groups nih.gov.

For a nucleophilic substitution to occur, the aromatic ring must be activated by strong electron-withdrawing groups chemistrysteps.comlibretexts.org. In 3,4-Dimethyl-3'-nitrobenzophenone, the ketone and the single nitro group decrease the electron density of the rings. Intramolecular nucleophilic displacement of an ortho-nitro-group by a carbanion has been observed in other molecular systems rsc.org. While challenging, a potent nucleophile could potentially displace the nitro group from this compound, although this would likely require harsh reaction conditions.

Factors Influencing Nucleophilic Displacement of a Nitro Group

| Factor | Description |

|---|---|

| Nucleophile Strength | Strong nucleophiles (e.g., alkoxides, amides) are required. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) can accelerate the reaction. |

| Activation | Additional electron-withdrawing groups on the ring enhance reactivity. |

| Temperature | Elevated temperatures are often necessary to overcome the activation energy. |

Reactions of the Ketone Carbonyl Group

The carbonyl group (C=O) of the benzophenone core is a site of significant reactivity, primarily undergoing reactions with nucleophiles.

The carbon atom of the carbonyl group is electrophilic due to the electronegativity of the oxygen atom. This allows it to be attacked by a wide range of nucleophiles. The initial reaction is an addition across the carbon-oxygen double bond, forming a tetrahedral intermediate which can then be protonated to yield an alcohol.

Examples of nucleophilic addition reactions include:

Grignard Reactions: Reaction with an organomagnesium halide (R-MgX) followed by an acidic workup would yield a tertiary alcohol.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (R-Li) add to the carbonyl carbon to form tertiary alcohols.

Reduction with Hydrides: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, (3,4-dimethylphenyl)(3'-nitrophenyl)methanol.

The carbonyl group can undergo condensation reactions with primary amines and their derivatives to form various C=N double-bonded compounds. These reactions typically proceed via a nucleophilic addition to form a hemiaminal intermediate, which then dehydrates to form the final product mdpi.com.

Common Condensation Reactions of Ketones

| Reagent | Intermediate | Product Class | Product Name Example |

|---|---|---|---|

| Primary Amine (R-NH₂) | Hemiaminal | Imine (Schiff Base) | N-(alkyl)-1-(3,4-dimethylphenyl)-1-(3'-nitrophenyl)methanimine |

| Hydroxylamine (NH₂OH) | - | Oxime | (3,4-dimethylphenyl)(3'-nitrophenyl)methanone oxime |

| Hydrazine (NH₂NH₂) | - | Hydrazone | (3,4-dimethylphenyl)(3'-nitrophenyl)methanone hydrazone |

These derivatives are often crystalline solids with sharp melting points and are historically important for the characterization and identification of ketones.

Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings

The two aromatic rings of this compound have different substituent patterns, leading to distinct reactivity profiles in substitution reactions.

Ring A (3,4-Dimethylphenyl ring): This ring contains two electron-donating methyl groups and the electron-withdrawing benzoyl group.

Methyl groups (-CH₃): These are activating, ortho, para-directing groups.

Benzoyl group (-CO-Ar): This is a deactivating, meta-directing group.

Ring B (3'-Nitrophenyl ring): This ring contains an electron-withdrawing nitro group and the electron-withdrawing benzoyl group.

Nitro group (-NO₂): This is a strongly deactivating, meta-directing group youtube.com.

Benzoyl group (-CO-Ar): This is a deactivating, meta-directing group.

For electrophilic aromatic substitution (EAS) , such as nitration, halogenation, or Friedel-Crafts reactions, the reaction will preferentially occur on the more activated ring masterorganicchemistry.comuci.edumsu.edu. Ring A, with its two activating methyl groups, is significantly more nucleophilic and thus more reactive towards electrophiles than the strongly deactivated Ring B. The directing effects of the substituents on Ring A would guide the incoming electrophile. The powerful ortho, para-directing influence of the methyl groups will likely dominate over the meta-directing effect of the deactivating benzoyl group.

For nucleophilic aromatic substitution (SNAr) , the opposite is true. This reaction requires a highly electron-poor aromatic ring and a good leaving group (typically a halide). The parent molecule, this compound, does not possess a suitable leaving group for a typical SNAr reaction. However, if a halogen were present on Ring B, its reactivity would be enhanced by the strong deactivating effect of the nitro group, particularly if the halogen is positioned ortho or para to the nitro group chemistrysteps.comnih.govyoutube.com. The presence of the nitro group activates the ring toward nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) chemistrysteps.comyoutube.com. Ring A is electron-rich and thus not susceptible to nucleophilic aromatic substitution.

Regioselectivity Governed by Dimethyl and Nitro Substituents

The directing effects of the dimethyl and nitro substituents on the benzophenone core are critical in determining the outcome of aromatic substitution reactions. In electrophilic aromatic substitution (EAS), the two methyl groups on one of the phenyl rings are activating and ortho-, para-directing. This is due to their electron-donating inductive effect and hyperconjugation, which stabilize the carbocation intermediate formed during the reaction. Consequently, incoming electrophiles will preferentially attack the positions ortho and para to the methyl groups.

Conversely, the nitro group on the other phenyl ring is a strong deactivating group and a meta-director in electrophilic aromatic substitution. The nitro group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. The deactivation is more pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of attack for an incoming electrophile.

In the context of nucleophilic aromatic substitution (SNAr), the roles are reversed. The electron-withdrawing nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negatively charged Meisenheimer complex intermediate. Therefore, a nucleophile would preferentially substitute a leaving group at the ortho or para position relative to the nitro group. The dimethyl-substituted ring, being electron-rich, is generally unreactive towards nucleophilic aromatic substitution.

The interplay of these directing effects in this compound can be summarized as follows:

| Ring | Substituents | Predicted Regioselectivity in Electrophilic Aromatic Substitution | Predicted Regioselectivity in Nucleophilic Aromatic Substitution |

| 3,4-Dimethylphenyl | Two methyl groups (activating) | Ortho, para-directing | Deactivated |

| 3'-Nitrophenyl | One nitro group (deactivating) | Meta-directing | Ortho, para-directing (activating) |

Exploration of Cine-Substitution Mechanisms in Related Benzophenone Analogues

The formation of a benzyne intermediate typically requires a strong base to deprotonate a carbon atom adjacent to a leaving group, followed by the elimination of the leaving group. In nitro-substituted benzophenones, the presence of the electron-withdrawing nitro group can influence the stability of potential anionic intermediates, which could in turn affect the viability and regioselectivity of a cine-substitution pathway. For instance, in reactions of halonitroarenes with strong bases, the formation of a benzyne intermediate can lead to a mixture of direct and cine-substitution products. The regiochemical outcome of the nucleophilic addition to the benzyne is influenced by the electronic effects of the substituents.

One of the classic examples of a cine-substitution is the von Richter reaction, where a nitroarene is treated with potassium cyanide to yield a carboxylic acid ortho to the position of the original nitro group. This reaction proceeds through a complex mechanism involving the addition of cyanide, intramolecular cyclization, and eventual loss of dinitrogen.

Photochemical Reactivity of Benzophenones

The photochemistry of benzophenone and its derivatives is a well-studied area, characterized by the reactivity of the triplet excited state. The presence of both electron-donating (dimethyl) and electron-withdrawing (nitro) groups in this compound is expected to modulate its photophysical and photochemical properties.

Electronic Transition States and Photophysical Processes

Upon absorption of UV light, benzophenone derivatives are promoted from the ground state (S₀) to an excited singlet state (S₁). For benzophenone itself, this initial excitation is typically an n → π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. Following this initial excitation, benzophenones undergo highly efficient intersystem crossing (ISC) to the triplet state (T₁), with a quantum yield approaching unity for the parent compound. This high ISC efficiency is a hallmark of benzophenone photochemistry. The T₁ state is also of n,π* character and is responsible for most of the photochemical reactivity of benzophenones.

The substituents on the aromatic rings can influence the energies of the singlet and triplet states and the efficiency of intersystem crossing. Electron-donating groups, such as methyl groups, can raise the energy of the n,π* state and lower the energy of the π,π* state. Conversely, electron-withdrawing groups like the nitro group can lower the energy of both the n,π* and π,π* states. The relative energies of these states are crucial in determining the photophysical pathways.

| Parameter | Benzophenone (unsubstituted) | Expected Influence of Dimethyl Groups | Expected Influence of Nitro Group |

| S₁ State | n,π | May raise n,π energy, lower π,π* energy | May lower n,π* and π,π* energy |

| T₁ State | n,π | May raise n,π energy, lower π,π* energy | May lower n,π* and π,π* energy |

| Intersystem Crossing (ISC) Efficiency | ~1 | May be altered depending on the relative energies of S₁ and T₁ states. | Can be affected by changes in spin-orbit coupling and state energies. |

Photoreduction Mechanisms and Quantum Efficiency Studies

The triplet excited state of benzophenones can abstract a hydrogen atom from a suitable hydrogen donor, initiating a photoreduction process. A common hydrogen donor is isopropyl alcohol, which is oxidized to acetone in the process. The initial products of this hydrogen abstraction are a benzhydrol radical (ketyl radical) and a radical derived from the hydrogen donor. Two ketyl radicals can then dimerize to form benzopinacol.

The quantum yield of photoreduction is a measure of the efficiency of this process. For unsubstituted benzophenone in isopropyl alcohol, the quantum yield for the disappearance of benzophenone can be close to 2, indicating a chain reaction where the initially formed alcohol-derived radical can reduce a ground-state benzophenone molecule.

The substituents on the benzophenone ring significantly impact the photoreduction kinetics and quantum yield. Electron-donating groups can increase the electron density on the carbonyl oxygen, potentially affecting the rate of hydrogen abstraction. Electron-withdrawing groups, such as the nitro group, can decrease the basicity of the carbonyl oxygen in the triplet state, which may decrease the rate of hydrogen abstraction. Furthermore, the nitro group itself is a reducible moiety, which can lead to competing photochemical reactions and a lower quantum yield for the photoreduction of the carbonyl group.

Studies on substituted benzophenones have shown a clear dependence of the photoreduction rate on the nature of the substituent. For instance, the kinetics of photoreduction of various benzophenone derivatives have been examined, revealing that the stability of the resulting ketyl radical is a determining factor in the reaction rates nih.gov.

| Compound | Substituent Type | Effect on Photoreduction |

| Di-para-methoxy benzophenone | Electron-donating | Influences excited state properties and ketyl radical stability. |

| Tetra-meta-trifluoromethyl-benzophenone | Electron-withdrawing | Affects the activation energy and reaction enthalpies of the reduction steps nih.gov. |

For this compound, the electron-donating dimethyl groups and the electron-withdrawing nitro group would have opposing effects on the reactivity of the carbonyl triplet state, making a precise prediction of its photoreduction quantum yield complex without specific experimental data.

Based on a comprehensive search of available scientific literature, specific computational and theoretical investigation data for the compound this compound is not available. Published research articles covering the detailed Density Functional Theory (DFT) calculations, conformational analysis, electronic structure characterization, prediction of vibrational frequencies, simulation of NMR chemical shifts, or Quantum Chemical Calculations (QCC) of thermodynamic parameters specifically for this compound could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this particular compound. Writing such an article would require speculative data or generalization from other substituted benzophenones, which would not meet the required standards of scientific accuracy for the specified subject.

Computational and Theoretical Investigations of 3,4 Dimethyl 3 Nitrobenzophenone

Quantum Chemical Calculation (QCC) of Thermodynamic and Kinetic Parameters

Exploration of Reaction Mechanisms via Transition State Analysis

Transition state theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions by assuming a quasi-equilibrium between reactants and activated transition state complexes. wikipedia.org While specific transition state analyses for reactions involving 3,4-Dimethyl-3'-nitrobenzophenone are not extensively documented in publicly available literature, the principles of TST can be applied to hypothesize its reactivity. For instance, in reactions such as nucleophilic aromatic substitution or reduction of the nitro group, computational methods like Density Functional Theory (DFT) would be employed to locate the transition state structures.

The analysis would involve calculating the energy barrier, or activation energy, which is the difference in energy between the reactants and the transition state. This provides a quantitative measure of the reaction rate. For this compound, the electron-withdrawing nature of the nitro group and the electron-donating methyl groups would significantly influence the stability of any charged intermediates and transition states, thereby affecting the reaction pathway and kinetics. Computational studies on similar nitroaromatic compounds have shown that the reaction mechanism can be elucidated by mapping the potential energy surface and identifying the lowest energy path from reactants to products via the transition state. mdpi.comnih.gov

A hypothetical transition state analysis for a nucleophilic attack on the carbon atom of the carbonyl group would likely show a tetrahedral intermediate. The energy of this transition state would be influenced by the electronic effects of the substituents on both phenyl rings.

| Feature | Description |

| Methodology | Density Functional Theory (DFT), Ab initio calculations |

| Key Calculations | Activation Energy, Reaction Rate Constants, Potential Energy Surface Mapping |

| Influencing Factors | Electronic effects of nitro and methyl groups, Steric hindrance |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the structure, dynamics, and thermodynamics of molecules like this compound. These methods allow for the exploration of molecular behavior that may be difficult to observe experimentally.

The three-dimensional structure of this compound is not rigid; rotation around the single bonds connecting the phenyl rings to the carbonyl group allows for various conformations. A conformational search is a computational procedure to find the different possible spatial arrangements of a molecule and their corresponding energies. Energy minimization is then used to find the most stable conformation, which corresponds to the global minimum on the potential energy surface.

For this compound, the dihedral angles between the phenyl rings and the carbonyl group are the primary degrees of freedom. The presence of the methyl and nitro groups will introduce steric and electronic effects that influence the preferred conformation. It is expected that the molecule will adopt a non-planar conformation to minimize steric repulsion between the ortho-hydrogens and the substituents. The most stable conformer is crucial for understanding the molecule's properties and its interactions with other molecules.

| Parameter | Predicted Influence on Conformation |

| Dihedral Angles | Non-planar arrangement of phenyl rings relative to the carbonyl group. |

| Steric Hindrance | Repulsion between ortho-hydrogens and substituents dictates the twist of the phenyl rings. |

| Electronic Effects | The nitro and methyl groups influence the electron distribution and bond lengths. |

The properties of a molecule can be significantly altered by its environment, particularly the solvent. Computational models can simulate the effect of different solvents on the molecular properties of this compound. Solvation models, such as implicit continuum models or explicit solvent models, can be used to calculate properties like the dipole moment, electronic absorption spectra, and reaction energetics in various solvents.

For a polar molecule like this compound, polar solvents are expected to stabilize the ground state and any charged or polar transition states. This can lead to shifts in spectroscopic absorption bands (solvatochromism) and can affect reaction rates. For example, a quantum mechanical study on benzophenone (B1666685) showed that the calculated dipole moment increased in the presence of a polar solvent like acetone compared to the gas phase. A similar effect would be anticipated for this compound, with the magnitude of the effect depending on the specific solvent.

| Property | Influence of Polar Solvents |

| Dipole Moment | Expected to increase due to stabilization of charge separation. |

| UV-Vis Spectrum | Potential for solvatochromic shifts (red or blue shifts) in absorption maxima. |

| Reaction Rates | Can be accelerated or decelerated depending on the relative stabilization of reactants and transition states. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physical properties of compounds based on their molecular structure. nih.govnih.gov In the context of analytical chemistry, these models can be used for the in silico prediction of chromatographic retention times. nih.govchromatographyonline.comresearchgate.net

For this compound, a QSAR/QSPR model for predicting its retention time in High-Performance Liquid Chromatography (HPLC) would be developed by correlating its molecular descriptors with experimentally determined retention times of a set of similar compounds. nih.govresearchgate.net Molecular descriptors can include physicochemical properties such as logP (lipophilicity), molecular weight, polar surface area, and quantum chemical descriptors like dipole moment and orbital energies.

The development of such a model would involve:

Data Set Collection: Gathering retention time data for a series of structurally related compounds, including substituted benzophenones and nitroaromatic compounds.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. chromatographyonline.com

Model Validation: Testing the predictive power of the model using an external set of compounds.

While a specific model for this compound is not available, studies on other nitroaromatic compounds have successfully used QSAR approaches to predict their properties, indicating the feasibility of this approach. mdpi.comnih.gov

| Modeling Step | Description |

| Data Collection | Experimental retention times of analogous compounds. |

| Descriptor Generation | Physicochemical and quantum chemical properties. |

| Model Construction | Statistical correlation of descriptors with retention time. |

| Validation | Assessment of the model's predictive accuracy. |

Advanced Research Applications in Chemical Sciences Excluding Prohibited Areas

Role as Precursors and Building Blocks in Advanced Organic Synthesis

Substituted nitroaromatic compounds are highly valuable intermediates in organic synthesis, primarily due to the versatile reactivity of the nitro group. This functional group can be readily transformed into a variety of other groups, most notably an amine, which opens up a vast number of synthetic pathways.

Utilization in the Construction of Complex Organic Architectures and Heterocyclic Systems

The structure of 3,4-Dimethyl-3'-nitrobenzophenone makes it a promising precursor for the synthesis of complex molecules and heterocyclic systems. The nitro group can be selectively reduced to an amino group (3'-amino-3,4-dimethylbenzophenone), which is a key step in many synthetic routes. This resulting aniline derivative can then participate in reactions to form heterocyclic rings, which are core structures in many pharmaceuticals and functional materials.

For instance, the newly formed amino group can undergo condensation reactions with the ketone moiety (intramolecularly, if sterically feasible, or intermolecularly with other reagents) or with other bifunctional molecules to construct rings. Research on related nitro compounds demonstrates their utility in building complex scaffolds. For example, 4-chloro-3-nitrocoumarin has been used as a precursor for synthesizing 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones through a process involving reductive coupling and intramolecular cyclization. rsc.orgresearchgate.net Similarly, benzotriazin-4(3H)-ones, which are important heterocyclic scaffolds, are versatile building blocks for transformations into other related heterocycles. nih.gov The amino derivative of this compound could foreseeably be used in analogous multi-step syntheses to create novel, complex heterocyclic architectures.

Investigation as Model Compounds for Fundamental Studies in Aromatic Reactivity and Electronic Effects

The specific substitution pattern of this compound makes it an excellent model compound for studying fundamental principles of aromatic reactivity and the transmission of electronic effects. The molecule contains:

Two electron-donating methyl groups (-CH₃) on one ring, which activate the ring towards electrophilic substitution.

One strongly electron-withdrawing nitro group (-NO₂) on the other ring, which deactivates it.

A carbonyl group (-C=O-) that acts as a bridge and also deactivates both rings through resonance and inductive effects.

This combination allows for the systematic study of how substituent effects are transmitted through the benzophenone (B1666685) framework. Theoretical and experimental studies on substituted aromatic molecules are crucial for quantifying nucleophilic and electrophilic reactivities. tandfonline.com Computational studies on similar molecules like 2-chloro-5-nitrobenzophenone have used methods such as Density Functional Theory (DFT) to explore electronic properties, molecular stability, and charge distribution, providing insights into the molecule's reactivity. tandfonline.com

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Predicted Impact on Reactivity |

|---|---|---|---|---|---|

| -CH₃ | 3, 4 | Weakly Donating (-I) | Donating (Hyperconjugation) | Activating | Increases reactivity towards electrophilic aromatic substitution, directing new substituents to ortho/para positions. |

| -NO₂ | 3' | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Deactivating | Decreases reactivity towards electrophilic aromatic substitution, directing new substituents to the meta position. |

| -C=O- | - | Withdrawing (-I) | Withdrawing (-M) | Deactivating | Deactivates both aromatic rings, particularly at the ortho and para positions relative to the carbonyl bridge. |

Contribution to Materials Science Research

Benzophenone derivatives are widely explored in materials science due to their unique photophysical properties and rigid structures.

Exploration of Photophysical Properties for Functional Materials (e.g., as building blocks for polymers, light-emitting materials)

The benzophenone core is known for its ability to undergo efficient intersystem crossing to the triplet state upon UV excitation, a property that makes it a valuable component in photochemistry and materials science. This characteristic is central to its use in organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters. The substituents on the benzophenone core play a critical role in tuning the material's properties, such as its triplet energy level, solubility, and charge transport characteristics. nih.gov

While specific data for this compound is limited, studies on a wide range of benzophenone derivatives show that their photophysical properties are highly dependent on the nature and position of substituents. nih.govmdpi.com The combination of methyl and nitro groups would be expected to modulate the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission spectra. researchgate.net

| Compound Type | Triplet Energy (ET) | Application | Example Performance Metric |

|---|---|---|---|

| Carbazole-substituted Benzophenones | 2.5 - 3.0 eV | Host for Phosphorescent Emitters | External Quantum Efficiency (EQE) up to 23.1% |

| Donor-Acceptor Benzophenones | ~2.6 eV | TADF Emitters | High Reverse Intersystem Crossing Rate |

| Dendritic Benzophenones | >2.7 eV | Host for Blue Emitters | High Thermal Stability (Td > 400 °C) |

Development of Organic Frameworks and Supramolecular Structures Incorporating Benzophenone Units

The rigid, non-planar structure of benzophenone makes it an attractive building block for the construction of supramolecular assemblies and organic frameworks. The carbonyl group and, in this case, the nitro group can act as hydrogen bond acceptors or coordination sites for metal ions, facilitating the self-assembly of complex, ordered structures.

Recent research has demonstrated the use of benzophenone derivatives in controlling hydrogen bonding patterns in co-crystals and in creating supramolecular photoinitiators. acs.orgnih.govchemrxiv.orgacs.org For example, benzophenone-functionalized dipeptides have been shown to self-assemble into supramolecular gels that can act as templates for spatially controlled polymerization. nih.govacs.org Furthermore, the assembly of benzophenone-alanine with copper ions has led to metallo-nanofibers with enzyme-like catalytic activity for degrading pollutants. nih.gov The specific geometry and functional groups of this compound could be exploited to direct the formation of novel frameworks with tailored pore sizes, functionalities, and properties for applications in catalysis, separation, or sensing.

Methodological Advancements in Analytical Chemistry

The unique chemical structure and properties of this compound can be leveraged for advancements in analytical chemistry. The analysis of nitroaromatic compounds is important in various fields, and established methods often rely on chromatography coupled with mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). cdc.gov

The presence of a nitro group often enhances detection by electron capture detectors (ECD) in gas chromatography. Moreover, the fragmentation patterns of isomers in mass spectrometry can be subtly different, allowing for their distinction. Studies on 3- and 4-nitrobenzophenone dimethyl acetals have shown that differential mass spectrometry techniques can be used to establish the position of the nitro group on the aromatic ring. researchgate.netlew.ro The specific fragmentation pattern of this compound in an EI-MS experiment would provide a unique fingerprint, potentially serving as a standard for identifying this class of compounds or for developing new analytical protocols for complex mixtures.

Development of Novel Separation and Detection Techniques for Benzophenone Isomers and Derivatives

The separation and detection of benzophenone isomers and their derivatives are crucial in various fields, including environmental analysis and industrial quality control. The subtle differences in the physical and chemical properties of these isomers pose a significant challenge for analytical chemists. This compound serves as an excellent model compound in the development and optimization of high-resolution separation and sensitive detection methodologies.

Researchers are continuously exploring advanced chromatographic techniques to achieve baseline separation of complex mixtures of benzophenone derivatives. The presence of both methyl and nitro functional groups on the benzophenone backbone of this compound influences its retention behavior in both normal-phase and reverse-phase high-performance liquid chromatography (HPLC). The specific substitution pattern provides a unique polarity and potential for intermolecular interactions, which can be exploited to develop highly selective stationary phases or optimize mobile phase compositions for enhanced separation of structurally similar analytes.

In the realm of detection, mass spectrometry (MS) coupled with gas chromatography (GC) stands as a powerful tool. The fragmentation pattern of this compound in electron ionization (EI) mass spectrometry provides characteristic ions that can be used for its unambiguous identification and quantification even in complex matrices. A study on the dimethylacetals of 3- and 4-nitrobenzophenones demonstrated that while the fragmentation of these isomers is similar, differential mass spectrometry techniques can be employed to distinguish between them based on the nitro group's position on the aromatic ring lew.roresearchgate.net. This approach highlights the potential for developing refined mass spectrometric methods for the differentiation of isomers like this compound.

Key Research Findings in Separation and Detection of Benzophenone Derivatives:

| Technique | Application | Key Findings |

| GC-MS | Isomer Differentiation | Differential mass spectrometry can effectively distinguish between positional isomers of nitrobenzophenones by analyzing fragmentation patterns. lew.roresearchgate.net |

| HPLC | Separation of Derivatives | The polarity and functional groups of substituted benzophenones dictate their retention times, allowing for the development of selective separation methods. |

| SPE & MEPS | Sample Preparation | Solid-Phase Extraction (SPE) and Microextraction by Packed Sorbent (MEPS) are effective for the preconcentration and cleanup of benzophenones from various matrices. |

Application in the Refinement of Spectroscopic Data Interpretation Protocols

The detailed analysis of the spectroscopic data of well-characterized molecules like this compound is fundamental to refining the protocols for interpreting the spectra of more complex or unknown compounds. The specific substitution on its phenyl rings provides a distinct spectroscopic signature that can be used to understand structure-spectra correlations.

The synthesis and spectroscopic characterization of various mono- and dinitrobenzophenones have provided a wealth of data, including infrared (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry data researchgate.net. By systematically studying how the positions and nature of substituents influence the spectroscopic properties, researchers can develop more accurate predictive models.

For instance, the vibrational frequencies observed in the FT-IR and FT-Raman spectra of substituted benzophenones are sensitive to the position of the substituent relative to the carbonyl group. A study on bromo-substituted benzophenones revealed that increasing the distance of the bromine atom from the carbonyl group leads to a decrease in the stretching vibration frequency of the C=O bond aip.orgaip.org. Similar systematic studies involving this compound can provide valuable insights into the electronic and steric effects of methyl and nitro groups on the vibrational modes of the benzophenone core.

In NMR spectroscopy, the chemical shifts of the aromatic protons and carbons in this compound are influenced by the electron-donating methyl groups and the electron-withdrawing nitro group. A comprehensive assignment of the ¹H and ¹³C NMR spectra of this compound can serve as a benchmark for validating computational models that predict NMR chemical shifts.

The UV-Vis absorption spectrum of benzophenone and its derivatives is another area of active research. The position and intensity of the absorption bands are affected by substituents and the solvent environment researchgate.netscialert.net. The study of this compound can contribute to a deeper understanding of the electronic transitions (n→π* and π→π*) in aromatic ketones.

Spectroscopic Data for Benzophenone Derivatives:

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| FT-IR/FT-Raman | Vibrational modes of functional groups. | Elucidating the effect of methyl and nitro substituents on the carbonyl stretching frequency and other skeletal vibrations. aip.orgaip.org |

| ¹H & ¹³C NMR | Chemical environment of protons and carbons. | Providing a reference dataset for understanding substituent effects on chemical shifts in polysubstituted aromatic systems. researchgate.net |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Aiding in the structural confirmation and development of methods for isomer differentiation. lew.roresearchgate.net |

| UV-Vis Spectroscopy | Electronic transitions. | Investigating the influence of substituents on the n→π* and π→π* transitions of the carbonyl chromophore. researchgate.netscialert.net |

Q & A

Q. How is 3,4-Dimethyl-3’-nitrobenzophenone utilized in photophysical studies?

Q. What role does this compound play in synthesizing heterocyclic scaffolds?

- Methodology : As a precursor, it undergoes cyclocondensation with hydrazines or thioureas to form quinoxaline or benzodiazepine derivatives. Reaction progress is monitored by in-situ FTIR to detect intermediate imine formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.